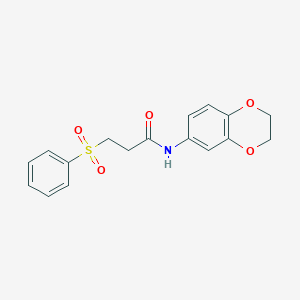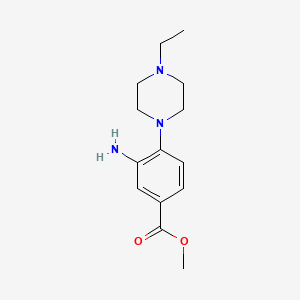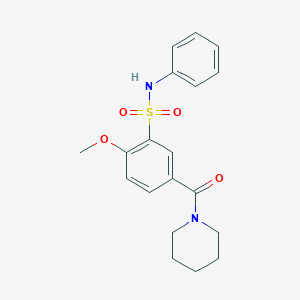
N-(3-hydroxypropyl)-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide
Übersicht
Beschreibung
N-(3-hydroxypropyl)-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide, also known as HPP-3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HPP-3 is a potent inhibitor of a specific enzyme called soluble epoxide hydrolase (sEH), which plays a crucial role in regulating inflammation, hypertension, and other physiological processes. In
Wissenschaftliche Forschungsanwendungen
N-(3-hydroxypropyl)-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide has been extensively studied for its potential applications in various fields, including cardiovascular disease, inflammation, pain, and cancer. In cardiovascular disease, this compound has been shown to reduce blood pressure and improve vascular function by inhibiting sEH. Inflammation and pain are also regulated by sEH, and this compound has been shown to have anti-inflammatory and analgesic effects in animal models. In cancer research, this compound has been investigated for its potential as a chemotherapeutic agent, as sEH is overexpressed in many types of cancer.
Wirkmechanismus
N-(3-hydroxypropyl)-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide works by inhibiting the activity of sEH, which is responsible for the breakdown of epoxyeicosatrienoic acids (EETs) in the body. EETs are important signaling molecules that have anti-inflammatory, vasodilatory, and cardioprotective effects. By inhibiting sEH, this compound increases the levels of EETs in the body, leading to the observed physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily mediated through its inhibition of sEH and subsequent increase in EET levels. In animal models, this compound has been shown to reduce blood pressure, improve vascular function, and decrease inflammation and pain. This compound has also been investigated for its potential as a chemotherapeutic agent, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-hydroxypropyl)-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide in lab experiments is its specificity for sEH inhibition, which allows for the investigation of the specific effects of sEH inhibition on various physiological processes. However, this compound is a relatively new compound, and more research is needed to fully understand its pharmacokinetics and potential side effects.
Zukünftige Richtungen
Future research on N-(3-hydroxypropyl)-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide could focus on its potential applications in other disease states, such as diabetes and neurodegenerative diseases. Additionally, further investigation into the pharmacokinetics and potential side effects of this compound would be valuable for its potential clinical translation. Finally, the development of more potent and selective sEH inhibitors could lead to the development of novel therapeutics for a variety of diseases.
Eigenschaften
IUPAC Name |
N-(3-hydroxypropyl)-1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c22-12-4-10-20-19(23)17-7-3-11-21(14-17)26(24,25)18-9-8-15-5-1-2-6-16(15)13-18/h1-2,5-6,8-9,13,17,22H,3-4,7,10-12,14H2,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLSOENNABKARS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C(=O)NCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B4417962.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propen-1-amine hydrochloride](/img/structure/B4417963.png)

![N-[4-({4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B4417974.png)

![methyl 4-({[1-(methylsulfonyl)-3-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4417986.png)
![[3-(4-methylphenyl)-2,5-dioxo-1-imidazolidinyl]acetic acid](/img/structure/B4417990.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide](/img/structure/B4417992.png)
![N-ethyl-N'-(4-fluorophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4418017.png)
![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4418047.png)
![5-(1-piperazinyl)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B4418048.png)
![2-(4-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-methoxyphenoxy)acetamide hydrochloride](/img/structure/B4418051.png)

![2-[4-(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-1-piperazinyl]ethanol](/img/structure/B4418064.png)